molecular formula C26H40O9 B14088154 6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one

6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one

Cat. No.: B14088154
M. Wt: 496.6 g/mol
InChI Key: PCFIGRGQGAZTJK-UHFFFAOYSA-N
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Description

6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one is a complex organic compound with a unique tetracyclic structure. This compound is notable for its multiple hydroxyl groups and its intricate molecular architecture, which includes a combination of cyclohexane and oxane rings. It is a member of the triterpenoid family, which are compounds known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Tetracyclic Core: This step involves the cyclization of linear precursors to form the tetracyclic core structure. This can be achieved through various cyclization reactions, often catalyzed by acids or bases.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Glycosylation: The attachment of the oxane ring is achieved through glycosylation reactions, where a sugar moiety is attached to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations in industrial production include the availability of starting materials, cost of reagents, and environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The compound may also interact with cell membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H40O9

Molecular Weight

496.6 g/mol

IUPAC Name

6-hydroxy-1,5,12-trimethyl-5-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-10-oxatetracyclo[7.6.1.02,7.012,16]hexadec-7-en-11-one

InChI

InChI=1S/C26H40O9/c1-24(9-10-33-22-19(30)18(29)17(28)16(12-27)34-22)8-5-14-13(21(24)31)11-15-20-25(14,2)6-4-7-26(20,3)23(32)35-15/h11,14-22,27-31H,4-10,12H2,1-3H3

InChI Key

PCFIGRGQGAZTJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2C(=CC3C4C2(CCCC4(C(=O)O3)C)C)C1O)CCOC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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